N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
Historical Development of Thiourea-Benzothiazole Hybrid Compounds
Thiourea-benzothiazole hybrids emerged as a strategic response to the need for multifunctional pharmacophores in drug discovery. Benzothiazoles gained prominence in the 1950s with the development of Riluzole, a neuroprotective agent. The integration of thiourea motifs began in the early 2000s, driven by thiourea’s hydrogen-bonding capacity and benzothiazole’s aromatic rigidity. A pivotal 2010 study synthesized 20 thiourea-benzothiazole derivatives, demonstrating broad-spectrum antimicrobial activity (MIC values: 16–64 µg/mL against Candida albicans and bacterial strains). By 2022, researchers optimized hybrid designs, producing 25 quinoline-urea-benzothiazole compounds with sub-micromolar antitubercular activity (e.g., compound 6u : MIC~90~ = 0.968 µM). These milestones reflect a shift toward modular architectures combining heterocyclic scaffolds for enhanced bioactivity.
Positioning in Contemporary Medicinal Chemistry Research
Thiourea-benzothiazole hybrids occupy a niche in targeted therapy development due to their dual capacity for target engagement and pharmacokinetic optimization. Recent work highlights their role in addressing drug-resistant pathogens and multifactorial diseases. For example, a 2021 study synthesized benzothiazole-thiourea hybrids (BT1–BT9 ) showing potent tyrosinase inhibition (IC~50~ = 1.34 µM for BT2 ), outperforming kojic acid (IC~50~ = 16.83 µM). The dimethylsulfamoyl group in the target compound enhances solubility and modulates electronic properties, critical for blood-brain barrier penetration in neurological targets. Contemporary research prioritizes such structural tweaks to balance potency and drug-likeness.
Structural Significance in Drug Discovery Paradigms
The compound’s structure integrates three pharmacophoric elements:
- Benzothiazole core : Provides planar aromaticity for intercalation or π-stacking with biological targets (e.g., DNA topoisomerases).
- Thiourea linker : Enables hydrogen bonding with residues like Glu322 in tyrosinase, as shown in molecular docking studies.
- 4-(N,N-dimethylsulfamoyl)benzamide : Introduces sulfonamide functionality for enhanced solubility and potential kinase inhibition.
Table 1: Key Structural Contributions to Bioactivity
Research Rationale and Objectives
The synthesis of N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide addresses three gaps:
- Synergistic pharmacophores : Combining benzothiazole’s antimicrobial properties with thiourea’s enzyme inhibition potential.
- ADME optimization : The dimethylsulfamoyl group mitigates poor solubility observed in earlier benzothiazole derivatives.
- Targeted activity : Exploiting benzothiazole’s affinity for mycobacterial targets (e.g., Mycobacterium tuberculosis H~37~Rv).
Primary objectives include:
Current Research Landscape
Recent advances focus on hybrid systems with improved specificity:
- Antimicrobial hybrids : 2022 studies achieved MIC~90~ values ≤10 µM for tuberculosis using quinoline-urea-benzothiazole designs.
- Enzyme inhibitors : 2021 work demonstrated non-competitive tyrosinase inhibition (Ki = 2.8 µM) via benzothiazole-thiourea conjugates.
- Synthetic innovations : Novel routes using diazonium salts and sodium tert-butoxide enabled efficient cyclization for benzothiazole-imines.
Unmet needs :
- Limited in vivo data for thiourea-benzothiazole hybrids.
- Mechanistic studies clarifying target engagement pathways.
This compound’s unique sulfamoyl substitution positions it as a candidate for addressing these gaps through focused biochemical profiling.
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S3/c1-27(2)33(29,30)18-12-10-15(11-13-18)21(28)26-23(31)24-17-7-5-6-16(14-17)22-25-19-8-3-4-9-20(19)32-22/h3-14H,1-2H3,(H2,24,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJMZPCRGUKADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the reaction of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further modified.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce sulfonic acid derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Benzothiazole-Linked Thioureas
- N-((4-(Benzo[d]thiazol-2-yl)phenyl)carbamothioyl)nonanamide (BT8): Structural Differences: Replaces the dimethylsulfamoyl group with a nonanamide chain. Functional Impact: The longer alkyl chain in BT8 increases lipophilicity (logP ~4.2) compared to the target compound (logP ~2.8), reducing aqueous solubility but enhancing membrane permeability . Activity: BT8 shows potent mushroom tyrosinase inhibition (IC₅₀ = 1.2 µM), attributed to the thiourea’s hydrogen bonding and the benzothiazole’s π-π stacking .
- N-((4-(Benzo[d]thiazol-2-yl)phenyl)carbamothioyl)butyramide (BT9): Comparison: Shorter alkyl chain (butyramide vs. nonanamide in BT8) results in moderate logP (~3.5), balancing solubility and permeability. Activity is lower (IC₅₀ = 3.8 µM), highlighting the role of substituent length in potency .
Sulfonamide-Modified Benzothiazole Derivatives
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (4–9) :
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide :
Triazole and Thiazole Hybrids
- N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)phenethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (33) :
Key Data Table: Comparative Analysis
*Preliminary data from analogous assays.
Research Findings and Implications
- Electronic Effects : The dimethylsulfamoyl group in the target compound provides a balance of electron-withdrawing (-SO₂-) and electron-donating (-NMe₂) properties, optimizing interactions with polar enzyme active sites .
- Bioactivity Trends : Thiourea-linked derivatives (target compound, BT8) outperform triazole or pure sulfonamide analogs in enzyme inhibition, underscoring the thiourea’s role in hydrogen bonding .
- Synthetic Challenges : The target compound’s synthesis requires precise control of cyclization conditions to avoid thiol-thione tautomerism, a common issue in thiourea derivatives .
Biological Activity
N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety , which is known for its diverse biological properties, coupled with a carbamothioyl group and a dimethylsulfamoyl substituent. The IUPAC name of the compound is:
Biological Activity Overview
Research indicates that benzothiazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Several studies have shown that benzothiazole derivatives possess significant antimicrobial properties against various bacterial strains. For instance, one study reported that modifications in the benzothiazole structure enhanced its efficacy against resistant bacterial strains .
- Anticancer Properties : Compounds with a benzothiazole scaffold have been investigated for their anticancer potential. They have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative disorders like Alzheimer's disease .
- Receptor Modulation : It has been suggested that the compound may interact with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
